- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569
Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)
830317-15-2 structure
Product Name:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
كاس عدد:830317-15-2
وسط:C11H12N3
ميغاواط:186.233081817627
CID:5735481
Update Time:2023-11-06
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
-
- نواة داخلي: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1
- مفتاح Inchi: IMYJHZSCOLZFAN-UHFFFAOYSA-N
- ابتسامات: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 1
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
المراجع
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
المراجع
- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
المراجع
- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
المراجع
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
المراجع
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
المراجع
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
المراجع
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium الوثائق ذات الصلة
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium) منتجات ذات صلة
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الموردين الموصى بهم
TAIXING JOXIN BIO-TEC CO.,LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة